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Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic

regulation of gene expression. Their dysregulation is implicated in various diseases, particularly

cancer, making them attractive targets for drug development. Suberoylanilide hydroxamic acid

(SAHA), an HDAC inhibitor, has been approved for cancer treatment. To facilitate the screening

and characterization of new HDAC inhibitors, a fluorescent probe, Coumarin-SAHA (c-SAHA),

has been developed. This probe allows for the determination of binding affinities (Kd) and

dissociation off-rates (koff) of potential inhibitors through a competitive binding assay.[1]

DynaFit is a powerful software package used for the nonlinear least-squares regression of

chemical kinetic, enzyme kinetic, and ligand-receptor binding data.[2] It allows researchers to

define complex biochemical mechanisms and fit experimental data to these models without

making simplifying assumptions that are often required by other analysis methods.[3][4]

These application notes provide a detailed protocol for utilizing a c-SAHA based competitive

binding assay to determine the binding affinities of HDAC inhibitors and demonstrate how to

analyze the resulting fluorescence quenching data using DynaFit.
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The following table summarizes the quantitative binding data for c-SAHA and other key HDAC

inhibitors with HDAC8. This data is essential for designing and interpreting competitive binding

experiments.

Compound Target Kd (μM) Ki (μM) Notes

Coumarin-SAHA

(c-SAHA)
HDAC8 0.16 ± 0.02 0.16

The fluorescent

probe. Its

fluorescence is

quenched upon

binding to

HDAC8.

SAHA

(Vorinostat)
HDAC8 0.58 ± 0.14 0.45 ± 0.11

A known pan-

HDAC inhibitor.

Trichostatin A

(TSA)
HDAC8 0.39 ± 0.08 0.15 ± 0.02

A potent HDAC

inhibitor often

used as a

reference

compound.

Experimental Protocols
Protocol 1: Determination of Binding Affinity (Kd) of c-
SAHA to HDAC8
This protocol describes the direct titration of the fluorescent probe, c-SAHA, with HDAC8 to

determine its binding affinity. The observed fluorescence quenching upon binding is used to

calculate the dissociation constant (Kd).

Materials:

c-SAHA stock solution (in DMSO)

Recombinant human HDAC8 protein

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM TCEP
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96-well black microplates

Spectrofluorometer

Procedure:

Prepare a working solution of c-SAHA: Dilute the c-SAHA stock solution in Assay Buffer to a

final concentration of 0.1 μM.

Prepare serial dilutions of HDAC8: Prepare a series of HDAC8 dilutions in Assay Buffer,

ranging from a concentration of 0 to 5 μM.

Set up the binding assay: In a 96-well black microplate, add 50 μL of the 0.1 μM c-SAHA

working solution to each well.

Initiate the binding reaction: Add 50 μL of each HDAC8 dilution to the respective wells

containing c-SAHA. Mix gently by pipetting.

Incubate: Incubate the plate at room temperature for 30 minutes to allow the binding to reach

equilibrium.

Measure fluorescence: Measure the fluorescence intensity of each well using a

spectrofluorometer with an excitation wavelength of 325 nm and an emission wavelength of

400 nm.[1]

Data Analysis: Plot the fluorescence intensity as a function of the HDAC8 concentration. The

data can be fitted to a suitable binding model (e.g., a quadratic equation for tight binding) to

determine the Kd value.

Protocol 2: Competitive Binding Assay for Determining
Kd of an Unknown Inhibitor
This protocol details the use of a competitive binding assay with c-SAHA to determine the

binding affinity of a test compound (unlabeled inhibitor) for HDAC8. The principle is that the

unlabeled inhibitor will compete with c-SAHA for binding to HDAC8, leading to a decrease in

the fluorescence quenching observed in the absence of the competitor.
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Materials:

c-SAHA stock solution (in DMSO)

Recombinant human HDAC8 protein

Test compound (unlabeled inhibitor) stock solution (in DMSO)

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM TCEP

96-well black microplates

Spectrofluorometer

Procedure:

Prepare working solutions:

Dilute the c-SAHA stock solution in Assay Buffer to a final concentration of 0.5 μM.

Dilute the test compound stock solution in Assay Buffer to a desired concentration (e.g., 2

μM, this may need to be optimized based on the expected affinity of the inhibitor).

Prepare serial dilutions of HDAC8: Prepare a series of HDAC8 dilutions in Assay Buffer,

ranging from a concentration of 0 to 10 μM.

Set up the competition assay: In a 96-well black microplate, prepare a mixture of c-SAHA

and the test compound. For each reaction, you will have a final concentration of 0.5 μM c-

SAHA and 2 μM of the test compound.

Initiate the binding reaction: Add the serially diluted HDAC8 to the wells containing the c-

SAHA and test compound mixture.

Incubate: Incubate the plate at room temperature for 30 minutes to allow the binding to reach

equilibrium.

Measure fluorescence: Measure the fluorescence intensity of each well using a

spectrofluorometer with an excitation wavelength of 325 nm and an emission wavelength of
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400 nm.[1]

Data Analysis with DynaFit: The resulting data, which shows the fluorescence as a function

of HDAC8 concentration in the presence of a competitor, can be analyzed using DynaFit to

determine the Kd of the test compound.

DynaFit Analysis Protocol
DynaFit uses a script-based input to define the experimental conditions, the binding model, and

the data to be fitted. Below is a sample DynaFit script for analyzing the data from the

competitive binding assay (Protocol 2).

DynaFit Script for Competitive Binding Analysis:

Explanation of the DynaFit Script:

[task]: This section defines the type of experiment being analyzed. data = equilibria specifies

that these are equilibrium binding data, and task = fit instructs DynaFit to perform a nonlinear

least-squares fit.

[mechanism]: Here, the binding model is defined using simple chemical equations. E, F, and

I represent the enzyme, fluorescent probe, and inhibitor, respectively. The dissociation

constants for the formation of the enzyme-probe complex (EF) and the enzyme-inhibitor

complex (EI) are defined as KdF and KdI.

[constants]: This section is for defining the known and unknown parameters. The KdF for c-

SAHA is fixed to its predetermined value (0.16 μM). The KdI for the test compound is the

parameter that DynaFit will determine by fitting the data. An initial guess is provided.

[concentrations]: This section defines the total concentrations of the enzyme, probe, and

inhibitor in each data point. The enzyme concentration will vary and is read from the data file,

while the probe and inhibitor concentrations are fixed.

[responses]: This section defines the fluorescence properties of the free and bound probe.

The molar response of the free fluorescent probe (F) is typically normalized to 1. The molar

response of the enzyme-bound probe (EF) will be less than 1 due to quenching. This value

may also be fitted by DynaFit if it is not accurately known.
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[data]: This specifies the path to the data file. The data file should be a simple text file with

columns for the variable (e.g., total enzyme concentration) and the corresponding measured

fluorescence intensity.

[output]: This specifies the directory where DynaFit will save the results of the analysis.

Visualizations
HDAC8 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving HDAC8, highlighting

some of its known substrates and their downstream effects. HDAC8 deacetylates both histone

and non-histone proteins, thereby regulating gene expression and various cellular processes.
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Caption: Simplified HDAC8 signaling pathway.

Experimental Workflow for Inhibitor Screening
This diagram outlines the general workflow for screening potential HDAC8 inhibitors using the

c-SAHA competitive binding assay.
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Experimental Workflow for HDAC Inhibitor Screening
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Caption: Workflow for HDAC inhibitor screening.
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Logical Relationship of Competitive Binding
This diagram illustrates the logical relationship in a competitive binding assay where the

fluorescent probe and the inhibitor compete for the same binding site on the enzyme.
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Caption: Competitive binding equilibrium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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